Home > Products > Screening Compounds P21312 > Tetracenomycin D3
Tetracenomycin D3 - 117241-61-9

Tetracenomycin D3

Catalog Number: EVT-1175067
CAS Number: 117241-61-9
Molecular Formula: C20H12O8
Molecular Weight: 380.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tetracenomycin D3 is a tetracenomycin that is 1-methyl-6,11-dioxo-6,11-dihydrotetracene-2-carboxylic acid bearing four hydroxy substituents at positions 3, 8, 10 and 12. It is a tetracenomycin, a member of tetracenequinones, a hydroxy monocarboxylic acid and a member of phenols. It is a conjugate acid of a tetracenomycin D3(1-).
Source and Classification

Tetracenomycin D3 is primarily sourced from Streptomyces species, particularly Streptomyces coelicolor. The compound is synthesized through a series of enzymatic reactions involving polyketide synthases, which facilitate the assembly of carbon chains from acetyl-CoA and malonyl-CoA precursors. Its classification as an aromatic polyketide places it within a broader category of compounds known for their diverse biological activities, including antibiotic properties.

Synthesis Analysis

The synthesis of tetracenomycin D3 involves multiple steps facilitated by type II polyketide synthases. The biosynthetic pathway can be summarized as follows:

  1. Precursor Loading: Acetyl-CoA is loaded onto an acyl carrier protein (ACP), forming acyl-ACP.
  2. Chain Elongation: The acyl-ACP is then elongated with malonyl-CoA through a series of Claisen condensations, creating a poly-β-keto chain.
  3. Cyclization: Cyclization occurs via enzymes such as ElmNI and ElmJ, producing tricyclic intermediates.
  4. Oxidative Modification: Enzymatic modifications by oxygenases and methyltransferases lead to the formation of tetracenomycin D3 from its precursor tetracenomycin F1 through hydroxylation and methylation reactions .
Molecular Structure Analysis

Tetracenomycin D3 has a complex molecular structure characterized by multiple fused aromatic rings. The compound's molecular formula is C_15H_12O_5, and it features a tetracyclic core structure typical of many polyketides.

Structural Features:

  • Aromatic Rings: The presence of fused aromatic systems contributes to its stability and biological activity.
  • Functional Groups: Hydroxyl (-OH) groups and methoxy (-OCH₃) groups are present, which play crucial roles in its reactivity and interaction with biological targets.

Crystallographic studies have provided insights into the three-dimensional arrangement of atoms in tetracenomycin D3, revealing important details about its stereochemistry and potential interaction sites with biological macromolecules .

Chemical Reactions Analysis

Tetracenomycin D3 participates in several chemical reactions that are critical for its biosynthesis and biological activity:

  1. Hydroxylation: Catalyzed by specific oxygenases, this reaction introduces hydroxyl groups into the tetracyclic structure, enhancing its solubility and reactivity.
  2. Methylation: Methyltransferases catalyze the transfer of methyl groups to hydroxyl groups, leading to derivatives with altered pharmacological properties.
  3. Oxidative Rearrangement: This reaction converts tetracenomycin F1 to tetracenomycin D3 through enzyme-mediated oxidative transformations .

These reactions not only contribute to the structural diversity of tetracenomycins but also influence their biological activities.

Mechanism of Action

The mechanism of action for tetracenomycin D3 primarily involves its interaction with DNA and RNA synthesis pathways. It is believed to inhibit topoisomerase enzymes, which are essential for DNA replication and transcription processes. By interfering with these critical cellular functions, tetracenomycin D3 exhibits cytotoxic effects against various cancer cell lines.

Key Mechanistic Insights:

  • Topoisomerase Inhibition: Tetracenomycin D3 binds to the active site of topoisomerase enzymes, preventing them from performing their function during DNA replication.
  • Antimicrobial Activity: The compound has shown effectiveness against various bacterial strains, further supporting its classification as an antibiotic .
Physical and Chemical Properties Analysis

Tetracenomycin D3 possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • Molecular Weight: Approximately 284.25 g/mol.
  • Solubility: Moderately soluble in organic solvents like methanol and ethanol but less so in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature.

These properties are crucial for understanding how tetracenomycin D3 can be effectively utilized in pharmaceutical applications .

Applications

Tetracenomycin D3 has several scientific applications due to its bioactive properties:

  1. Antibiotic Development: It serves as a lead compound for developing new antibiotics against resistant bacterial strains.
  2. Cancer Research: Owing to its cytotoxic effects on cancer cells, it is studied for potential use in chemotherapy regimens.
  3. Metabolic Engineering: Researchers utilize tetracenomycin D3 biosynthetic pathways to engineer microbial strains for enhanced production of related compounds .
Introduction to Tetracenomycin D3

Historical Discovery and Taxonomic Origins

Tetracenomycin D3 was first isolated in 1988 from a blocked mutant strain of Streptomyces olivaceus Tü2353, which normally produces the antibiotic elloramycin. Researchers identified Tetracenomycin D3 alongside Tetracenomycin B3 and D (D1) when this mutant strain was cultivated under specific fermentation conditions. The compounds were isolated as red powders and characterized through comparative analysis of their physicochemical properties against known tetracenomycins (A2, B1, B2, D, and E) [6]. This discovery revealed Tetracenomycin B3 as the branch point intermediate where elloramycin biosynthesis diverges from the pathway leading to Tetracenomycin C [6].

Taxonomically, Tetracenomycin D3 production is primarily associated with actinobacterial genera Streptomyces and Amycolatopsis. While Streptomyces olivaceus (order Streptomycetales) serves as a key source, genomic analyses have revealed homologous biosynthetic gene clusters in certain Amycolatopsis species (order Pseudonocardiales). These Gram-positive, aerobic actinomycetes exhibit high genomic GC content (66–75 mol%) and possess extensive secondary metabolite biosynthetic capabilities [2]. The genus Amycolatopsis was taxonomically validated in 1986 and is renowned for producing structurally complex antibiotics like vancomycin and rifamycin [2].

Table 1: Taxonomic Classification of Primary Tetracenomycin D3-Producing Actinomycetes

Taxonomic RankStreptomyces olivaceusAmycolatopsis spp.
PhylumActinomycetotaActinomycetota
ClassActinomycetesActinomycetes
OrderStreptomycetalesPseudonocardiales
Genome Size~8.5 Mb5.62–10.94 Mb
BGC DiversityHigh (e.g., 637 in Streptomyces)Moderate (average 25 BGCs)
Isolation SourceSoil, vegetable matterSoil, ocean sediments, insects

Structural Classification Within the Tetracenomycin Family

Tetracenomycin D3 (chemical formula: C₂₀H₁₀O₈; molecular weight: 378.29 Da) belongs to the naphthacenequinone subclass of aromatic polyketides . Its structure features a linear tetracyclic naphthacene core oxidized to a quinone system, distinguishing it from earlier pathway intermediates. Comparative analysis within the tetracenomycin series reveals key structural relationships:

  • Precursor Relationship: Tetracenomycin D3 derives from Tetracenomycin F1 via enzymatic C-5 oxidation, a reaction catalyzed by the monooxygenase TcmH [5].
  • Structural Progression: It serves as the immediate precursor to Tetracenomycin D (D1) through subsequent reduction and glycosylation steps [6].
  • Functional Group Signature: The C-5 carbonyl group differentiates Tetracenomycin D3 from Tetracenomycin B3, which retains a hydroxylated C-5 position [6].

Table 2: Structural Characteristics of Tetracenomycin D3 and Related Intermediates

CompoundMolecular FormulaMolecular Weight (Da)Key Structural FeaturesBioactivity
Tetracenomycin F1C₂₀H₁₂O₇364.315,12-dihydroxynaphthaceneNot reported
Tetracenomycin D3C₂₀H₁₀O₈378.295,12-naphthacenequinoneModerate antibacterial activity
Tetracenomycin D (D1)C₂₀H₁₄O₇366.32Reduced quinone with glycosyl moietyHigh bioactivity
Tetracenomycin B3C₂₀H₁₂O₇364.315-hydroxynaphthacene-7,12-dioneInactive

The enzyme responsible for the defining oxidation step, Tetracenomycin F1 monooxygenase (TcmH; EC 1.13.12.21), incorporates one atom of molecular oxygen into Tetracenomycin F1 to form the quinone system of Tetracenomycin D3, with water released as a byproduct [5]. This biochemical transformation exemplifies the strategic oxidative tailoring steps that enhance the biological activity of polyketide intermediates.

Role in Secondary Metabolite Biosynthesis

Within actinobacterial metabolism, Tetracenomycin D3 functions as a crucial biosynthetic intermediate in two distinct antibiotic pathways:

  • Tetracenomycin C Pathway: In Streptomyces glaucescens, Tetracenomycin D3 is an obligate intermediate in the biosynthesis of the antitumor antibiotic Tetracenomycin C. Following its formation by TcmH, Tetracenomycin D3 undergoes regioselective reduction, methylation, and glycosylation to achieve the final bioactive structure [5] [6].
  • Elloramycin Branch Point: In Streptomyces olivaceus, accumulation of Tetracenomycin B3 (the immediate precursor to Tetracenomycin D3) represents the divergence point where the pathway may proceed toward either elloramycin or Tetracenomycin C derivatives. Genetic blockages in this strain led to the accumulation of Tetracenomycin D3, confirming its position upstream of this metabolic branch [6].

Table 3: Biosynthetic Intermediates in Tetracenomycin Pathways

Pathway StageKey IntermediateEnzymatic TransformationDownstream Product
Early cyclizationPolyketide chainMinimal PKS, cyclases, aromatasesTetracenomycin F1
Quinone formationTetracenomycin F1TcmH monooxygenase (oxidation)Tetracenomycin D3
TailoringTetracenomycin D3Reductases, methyltransferases, glycosyltransferasesTetracenomycin D1/X/C

Modern metabolic engineering exploits this pivotal biosynthetic role. Heterologous expression of the elloramycin gene cluster in Streptomyces coelicolor M1146::cos16F4iE provides a platform for Tetracenomycin D3 production. Engineering efforts have further optimized yields by overexpressing:

  • Vitreoscilla stercoraria hemoglobin (vhb) to enhance oxygen utilization during TcmH-catalyzed oxidation [3].
  • Acetyl-CoA carboxylase (accA2BE) to increase malonyl-CoA availability for polyketide chain extension [3].
  • Acyltransferase (sco6196) to channel carbon flux from triacylglycerols toward acetyl-CoA pools [3].

These approaches significantly increased titers of 8-demethyl-tetracenomycin C (a late-stage derivative) to 400 mg/L in shake flasks, demonstrating the industrial relevance of understanding Tetracenomycin D3 biochemistry [3]. Furthermore, co-expression of methyltransferases like TcmO (8-O-methyltransferase) and the recently characterized TcmD (12-O-methyltransferase) from Amycolatopsis sp. A23 successfully diverted Tetracenomycin D3 toward advanced analogs such as Tetracenomycin X, showcasing its versatility as a biosynthetic building block [3].

Properties

CAS Number

117241-61-9

Product Name

Tetracenomycin D3

IUPAC Name

3,8,10,12-tetrahydroxy-1-methyl-6,11-dioxotetracene-2-carboxylic acid

Molecular Formula

C20H12O8

Molecular Weight

380.3 g/mol

InChI

InChI=1S/C20H12O8/c1-6-13-7(3-11(22)14(6)20(27)28)2-9-16(18(13)25)19(26)15-10(17(9)24)4-8(21)5-12(15)23/h2-5,21-23,25H,1H3,(H,27,28)

InChI Key

OXCNORDLEQIUCT-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)O)O)C(=O)O

Synonyms

tetracenomycin D
tetracenomycin D(3)
tetracenomycin D3

Canonical SMILES

CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.